molecular formula C10H15NO3 B12869455 4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one

4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one

Cat. No.: B12869455
M. Wt: 197.23 g/mol
InChI Key: YDAJJXXWRCQAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one is a chemical compound that belongs to the class of furanones Furanones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one typically involves multiple steps starting from readily available precursors. One common method involves the reaction of mucochloric acid with cyclopentylmethanol under specific conditions to form the cyclopentylmethoxy derivative. This intermediate is then subjected to further reactions to introduce the amino group and form the final furanone structure .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the amino position.

Scientific Research Applications

4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act on certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one include other furanones with different substituents, such as:

Uniqueness

What sets this compound apart is its specific cyclopentylmethoxy substituent, which can impart unique biological and chemical properties. This structural feature may influence its reactivity, binding affinity to biological targets, and overall stability.

Biological Activity

4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on the compound’s pharmacological properties, mechanisms of action, and therapeutic applications. The focus will be on its biological activity, including antibacterial, anti-inflammatory, and anticancer effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H15N1O3\text{C}_{12}\text{H}_{15}\text{N}_{1}\text{O}_{3}

This structure features a furan ring with an amino group and a methoxy-cyclopentyl substituent, which may influence its biological properties.

Biological Activity Overview

Research indicates that compounds with furan rings often exhibit diverse biological activities. The specific activities of this compound include:

1. Antibacterial Activity
Studies have shown that derivatives of furan compounds can possess significant antibacterial properties. For instance, a related study demonstrated that certain furan derivatives exhibited broad-spectrum antibacterial activity against various strains, outperforming traditional antibiotics like streptomycin and tetracycline . Although specific data on this compound is limited, its structural similarities suggest potential efficacy against bacterial infections.

2. Anti-inflammatory Effects
Furan derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Compounds with similar structures have shown promise in reducing inflammation in various models .

3. Anticancer Potential
The anticancer activity of furan-based compounds is a growing area of research. Furan derivatives have been linked to apoptosis induction in cancer cells and inhibition of tumor growth through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival . While direct studies on this compound are scarce, its structural characteristics may confer similar properties.

Case Studies and Research Findings

Several studies have highlighted the biological activities of furan derivatives relevant to this compound:

StudyFindingsRelevance
Evaluated antibacterial activity of various furan derivatives; some showed superior efficacy against Pseudomonas fluorescens.Suggests potential for this compound in treating resistant bacterial strains.
Investigated anti-inflammatory effects in animal models; compounds reduced edema and cytokine levels significantly.Indicates possible therapeutic use for inflammatory conditions.
Reported on anticancer effects of furan derivatives that induced apoptosis in leukemia cells via mitochondrial pathways.Supports exploration of this compound in oncology research.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

3-amino-2-(cyclopentylmethoxy)-2H-furan-5-one

InChI

InChI=1S/C10H15NO3/c11-8-5-9(12)14-10(8)13-6-7-3-1-2-4-7/h5,7,10H,1-4,6,11H2

InChI Key

YDAJJXXWRCQAOI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC2C(=CC(=O)O2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.